molecular formula C11H11N3O2S B15294244 N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide

Cat. No.: B15294244
M. Wt: 249.29 g/mol
InChI Key: ZCFDAEHZSIXXSH-UHFFFAOYSA-N
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Description

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Methoxylation: The methoxy group at the 4-position of the phenyl ring is introduced via an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide can participate in nucleophilic substitution reactions, particularly at the amino and methoxy positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring is known to interact with metal ions and active sites of enzymes, potentially inhibiting or activating their functions. The amino and methoxy groups may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4-methoxyphenyl)acetamide
  • N-(2-Amino-4-methoxyphenyl)methanesulfonamide
  • N-(2-Amino-4-methoxyphenyl)-2-methylpropanamide

Uniqueness

N-(2-Amino-4-methoxyphenyl)-4-thiazolecarboxamide stands out due to the presence of the thiazole ring, which imparts unique electronic and steric properties, enhancing its potential as a versatile scaffold in drug design and other applications. The combination of the amino, methoxy, and carboxamide groups further contributes to its distinct chemical behavior and biological activity.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-(2-amino-4-methoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2S/c1-16-7-2-3-9(8(12)4-7)14-11(15)10-5-17-6-13-10/h2-6H,12H2,1H3,(H,14,15)

InChI Key

ZCFDAEHZSIXXSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)N

Origin of Product

United States

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